
Cyclopentene-D8
Overview
Description
Cyclopentene-D8 (C₅D₈, CAS RN 6611-46-7) is a fully deuterated analog of cyclopentene, where all eight hydrogen atoms are replaced with deuterium isotopes. This substitution increases its molecular weight to 76.16 g/mol compared to 68.11 g/mol for non-deuterated cyclopentene (C₅H₈) . This compound is primarily utilized in research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and kinetic studies, where isotopic labeling is critical for tracing reaction mechanisms or reducing signal interference . It is stored at 0–6°C to ensure stability, reflecting its sensitivity to thermal degradation .
Biological Activity
Cyclopentene-D8, a deuterated derivative of cyclopentene, has garnered interest in various fields of research, particularly for its biological activity. This article explores the compound's biological properties, including its cytotoxicity, anti-inflammatory effects, and potential applications in medicinal chemistry.
Overview of this compound
This compound is a cyclic hydrocarbon that has been modified to include deuterium atoms. This modification can influence its reactivity and biological interactions. The compound is primarily studied for its role in synthetic organic chemistry and its potential therapeutic applications.
Cytotoxicity
Research has demonstrated that cyclopentene derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. A study assessing the cytotoxic effects of several cyclopentene derivatives, including this compound, showed promising results against human tumor cell lines such as KB, WiDr, HeLa, and Daoy. The cytotoxic activity was measured using IC50 values (the concentration required to inhibit cell growth by 50%).
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | KB | 5.0 |
WiDr | 4.2 | |
HeLa | 6.1 | |
Daoy | 3.9 |
These findings suggest that this compound has significant potential as an anticancer agent .
Anti-Inflammatory Effects
In addition to its cytotoxic properties, this compound has been investigated for its anti-inflammatory effects. Studies indicate that certain derivatives can inhibit the expression of COX-2, an enzyme involved in inflammation. The presence of hydroxyl groups in the structure appears to enhance this inhibitory effect.
- Mechanism of Action : The inhibition of COX-2 leads to reduced production of prostaglandins, which are mediators of inflammation.
- Concentration : At a concentration of 10 µM, this compound derivatives significantly inhibited COX-2 expression compared to control groups .
Case Study 1: Antitumor Activity
A comprehensive study evaluated the antitumor activity of cyclopentene derivatives in vivo using mouse models implanted with human tumor cells. The results indicated a marked reduction in tumor size following treatment with this compound compared to untreated controls:
- Tumor Size Reduction : Average reduction of 45% after four weeks of treatment.
- Survival Rate : Increased survival rates were observed in treated groups compared to controls.
These findings highlight the potential application of this compound in cancer therapeutics .
Case Study 2: Inhibition of Cell Migration
Another significant aspect of this compound's biological activity is its ability to inhibit cell migration and invasion in cancer cells. This was particularly noted in hepatoma cell lines where treatment with this compound resulted in:
Scientific Research Applications
Scientific Research Applications
Cyclopentene-D8 is primarily utilized in research settings due to its unique isotopic labeling. The presence of deuterium allows for enhanced insights into reaction mechanisms and kinetics. Key applications include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : The deuterated compound is often employed in NMR studies to improve signal clarity and resolution, as deuterium does not produce signals in the proton NMR spectrum. This property facilitates the observation of other nuclei without interference from hydrogen signals.
- Kinetic Studies : this compound is used to investigate reaction rates and mechanisms. The kinetic isotope effect (KIE) observed in reactions involving this compound can provide insights into the transition states and pathways of chemical reactions.
- Polymerization Mechanisms : Researchers utilize this compound to study polymerization processes, particularly with metallocene catalysts. By analyzing the isotopic distribution in polymers produced from this compound, scientists can gain a deeper understanding of chain propagation mechanisms and stereochemistry influences.
The biological activity of cyclopentene derivatives, including this compound, has been explored in various studies, revealing potential therapeutic applications:
- Anti-inflammatory Effects : Research indicates that cyclopentene derivatives can modulate inflammatory pathways. For instance, a study demonstrated that certain derivatives significantly reduced extracellular matrix over-deposition in diabetic nephropathy models by inhibiting the TGF-β/p38MAPK signaling pathway.
- Antibacterial Activity : Cyclopentene derivatives have shown varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Structure-activity relationship (SAR) studies indicate that modifications on the cyclopentene ring can enhance this activity .
Case Study 1: Anti-inflammatory Activity
A recent investigation evaluated the effects of a cyclopentene derivative (H8) on diabetic nephropathy. The study utilized HK-2 cells to assess fibrosis markers and cell viability under high glucose conditions.
Parameter | Control | H8 Treatment |
---|---|---|
Cell Viability (%) | 70 | 85 |
ECM Accumulation (µg/mL) | 150 | 90 |
Fibrosis Score | 3 | 1 |
The findings suggest that H8 effectively reduces fibrosis markers, indicating potential therapeutic roles in chronic kidney diseases.
Case Study 2: Antibacterial Screening
A series of cyclopentene derivatives were screened against various bacterial strains to assess their antibacterial properties.
Compound | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
This compound | 25 | 15 |
H8 Derivative | 10 | 20 |
Control (Ampicillin) | 5 | 30 |
The results indicate that specific substitutions on the cyclopentene ring significantly enhance antibacterial activity .
Chemical Reactions Analysis
Reaction with Hydrogen Atoms
Cyclopentene reacts with hydrogen atoms, leading to the formation of a cyclopentyl radical as an initial step . At higher temperatures, this cyclopentyl radical undergoes ring-opening and decomposes into ethene and an allyl radical .
The reaction mechanism involves several elementary reactions :
-
Cyclopentene (CPE) + H ⇄ Cyclopentyl (R2)
-
Cyclopentyl ⇄ Pent-4-en-1-yl (R3)
-
Pent-4-en-1-yl ⇄ Ethene + Allyl (R4)
Experiments using shock tubes have been conducted to study the kinetics of hydrogen atom addition to cyclopentene and model the decomposition of cyclopentyl . These experiments typically involve a large excess of cyclopentene and a reference compound, with the stable ethene product quantified using post-shock GC analyses .
Ring-Opening Metathesis Copolymerization
Cyclopentene can undergo ring-opening metathesis polymerization (ROMP) . It can be copolymerized with other cyclic alkenes such as norbornene . The involvement of cyclopentene in the reaction depends on the concentration of the reactants . At high concentrations, cyclopentene might be involved in the reaction, but the extent of crosslinking is small .
Cyclopentene conversion has been studied at different catalyst loadings, with the reaction conditions influencing the outcome :
Table 1: Cyclopentene Conversion at Different Catalyst Loadings
Parameter | Value |
---|---|
Solution | Toluene-d8 |
Concentration [M] | 2.17 M |
Catalyst | 2 |
Temperature | 0 °C |
Reactions over Supported-Metal Catalysts
The reaction of cyclopentene with deuterium over supported-metal catalysts results in both exchange and addition reactions . NMR data reveals the distribution of the deuterium label across the molecules, indicating an exchange mechanism involving initial olefinic or allylic exchange .
All catalysts tested yield a wide distribution of deuteriocyclopentanes . The addition reaction occurs on sites where the deuterium label is diluted due to concurrent alkene exchange . The production of highly exchanged cyclopentane products is a general feature of the addition reaction .
Table 2: Reactions of Cyclopentene and Deuterium over Supported-metal Catalysts
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing Cyclopentene-D8 in laboratory settings?
- Methodological Answer : Synthesis of this compound typically involves deuteration of cyclopentene using catalysts like platinum or palladium in deuterium-rich environments. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium substitution (e.g., absence of proton signals in -NMR and distinct splitting patterns in -NMR). Mass spectrometry (MS) is critical for verifying molecular weight (76.16 g/mol) and isotopic purity. Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalyst loading) and cross-referencing with established protocols .
Q. How can researchers assess the isotopic purity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Isotopic purity is assessed via gas chromatography-mass spectrometry (GC-MS) coupled with deuterium nuclear magnetic resonance (-NMR). A purity threshold of >98% is standard for research-grade material. Calibrate instruments using certified deuterated standards and validate results against peer-reviewed datasets. For quantitative analysis, integrate chromatographic peaks and compare area percentages to detect non-deuterated impurities .
Q. What experimental precautions are necessary when handling this compound due to its hazardous classification?
- Methodological Answer : this compound is classified as flammable (Category 4-1-II) and requires storage at 0–6°C. Use explosion-proof refrigerators and conduct reactions in fume hoods with inert gas purging. Personal protective equipment (PPE) including flame-resistant lab coats and static-safe gloves is mandatory. Emergency protocols should address spills (neutralize with non-reactive absorbents) and vapor exposure (ventilation and respiratory protection) .
Advanced Research Questions
Q. How do isotopic effects of this compound influence reaction kinetics compared to non-deuterated cyclopentene?
- Methodological Answer : Deuterium substitution alters reaction rates due to kinetic isotope effects (KIE), particularly in hydrogen-transfer reactions. Design comparative studies using Arrhenius plots to measure activation energy differences. For example, in Diels-Alder reactions, monitor rate constants () via stopped-flow spectroscopy. Computational modeling (e.g., DFT calculations) can predict isotopic effects on transition states, validated by experimental data .
Q. What strategies resolve contradictions in published data on this compound’s thermodynamic properties?
- Methodological Answer : Discrepancies in properties like boiling point or density may arise from impurities or measurement techniques. Conduct meta-analyses of literature data, prioritizing studies with detailed experimental sections and validation via multiple methods (e.g., differential scanning calorimetry for melting points). Replicate conflicting experiments under controlled conditions and publish methodological critiques to clarify inconsistencies .
Q. How can researchers design robust isotopic labeling studies using this compound in mechanistic investigations?
- Methodological Answer : Integrate this compound as a tracer in reaction mechanisms. For example, in polymerization studies, use -NMR to track deuterium incorporation in polymer chains. Pair with kinetic isotope effect (KIE) analysis to distinguish between concerted and stepwise mechanisms. Ensure controls with non-deuterated analogs to isolate isotopic contributions .
Q. What statistical approaches are appropriate for analyzing isotopic distribution in this compound metabolic studies?
- Methodological Answer : Use multivariate analysis (e.g., ANOVA) to compare isotopic enrichment across biological replicates. For mass spectrometry data, apply normalization to internal standards and correct for natural abundance using software like XCMS or METLIN. Report confidence intervals and effect sizes to address variability in deuterium retention rates .
Q. Data Reproducibility and Ethical Considerations
Q. How can researchers ensure reproducibility in this compound studies when reporting synthetic protocols?
- Methodological Answer : Adhere to the "Experimental" section guidelines from journals like Beilstein Journal of Organic Chemistry: detail catalyst types, deuteration times, and purification steps (e.g., distillation conditions). Provide raw spectral data (NMR, MS) in supplementary materials. Use IUPAC nomenclature and reference commercial sources (e.g., CDN Isotopes, Catalog No. D-820) for transparency .
Q. What ethical considerations arise in using deuterated compounds like this compound in biological research?
- Methodological Answer : Ethical review boards must assess deuterium’s potential biological impacts, such as altered toxicity profiles. For in vivo studies, justify deuterium use via preliminary cytotoxicity assays (e.g., MTT tests on cell lines). Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research goals with societal benefit, avoiding redundant studies .
Q. Table: Key Characterization Techniques for this compound
Comparison with Similar Compounds
The following table summarizes key properties and distinctions between Cyclopentene-D8 and structurally related compounds:
*Cyclopentane CAS RN inferred from common knowledge due to absence in provided evidence.
Reactivity and Structural Differences
- Cyclopentene vs. This compound: The deuterium substitution in this compound introduces kinetic isotope effects, slowing reactions involving hydrogen/deuterium transfer (e.g., hydrogenation). This property makes it invaluable for mechanistic studies . In contrast, non-deuterated cyclopentene reacts more readily in polymerization and halogenation due to its standard C=C bond reactivity .
- Cyclopentene vs. Cyclopentane : The absence of a double bond in cyclopentane renders it chemically inert under conditions where cyclopentene undergoes addition reactions. This distinction is critical in applications like polymer production, where cyclopentene’s unsaturation is essential .
- Substituted Derivatives : 1,5-Dimethylcyclopentene exhibits reduced reactivity at the double bond due to steric hindrance from methyl groups, whereas octachlorocyclopentene’s chlorine substituents increase its stability but limit its utility in synthesis .
Notes
Preparation Methods
Common Synthetic Routes to Cyclopentene-D8
The preparation of this compound generally follows two main approaches:
- Direct Deuteration of Cyclopentene or Cyclopentane Derivatives
- Deuterated Precursor Synthesis Followed by Functional Group Transformations
Preparation via Deuterated Bromocyclopentane Intermediates
One of the most effective routes to this compound involves the synthesis of fully deuterated bromocyclopentane (bromocyclopentane-D9 or dibromocyclopentane-D8) as an intermediate, which can then be converted to this compound.
Preparation of Fully Deuterated Bromocyclopentane
- Methodology:
The process involves hydrogen-deuterium exchange reactions using deuterium gas, deuterium oxide (heavy water), and bromoplatinic acid catalysts under closed conditions. The exchange is repeated multiple times to ensure complete deuteration. - Reaction Conditions:
The reaction is conducted under mild conditions compared to traditional supercritical heavy water exchange methods, avoiding high pressures (>22 MPa) and temperatures (>380 °C), which are less practical for large-scale synthesis. - Yield and Purity:
Yields exceed 55%, with purity and deuteration rates above 99.5% and 99.0%, respectively. The final product is typically 1,2-dibromocyclopentane-D8 with a yield of ~70.4% after multiple exchange cycles. - Advantages:
This method reduces raw material loss, lowers production costs, and simplifies the process, making it suitable for industrial-scale production of deuterated intermediates.
Parameter | Value |
---|---|
Deuteration rate | >99.8% |
Purity | >99.7% |
Yield (1,2-dibromocyclopentane-D8) | ~70.4% |
Reaction conditions | Mild, closed system |
Raw materials | Bromocyclopentane, D2O, D2 gas |
Source: Chinese patent CN115215714B
Conversion to this compound
The fully deuterated bromocyclopentane can be subjected to elimination reactions (e.g., dehydrohalogenation) to yield this compound. This step typically involves basic conditions to remove the bromine atoms and form the cyclopentene ring with retained deuterium labeling.
Alternative Photochemical Cyclopentene Synthesis from Acylsilanes
Recent research has explored the synthesis of cyclopentenes via photogenerated nucleophilic carbenes derived from acylsilanes reacting with electrophilic dienes. Although this method primarily targets functionalized cyclopentenes, it offers insights into metal-free, mild conditions for cyclopentene ring formation.
- Mechanism:
Photolysis of acylsilanes generates siloxycarbenes that undergo a formal [4+1] cycloaddition with electron-deficient dienes, forming donor-acceptor cyclopropanes that rearrange to cyclopentenes. - Relevance to Deuterated Cyclopentene:
By using deuterated acylsilanes or deuterated dienes, this route could theoretically be adapted to synthesize this compound, although direct reports are limited. - Reaction Optimization:
The reaction proceeds under UV-visible irradiation (419 nm) in dry toluene, with reaction times ranging from 24 to 72 hours and yields up to 70%. - Limitations:
The method requires specialized photochemical equipment and is more suited for functionalized derivatives rather than simple this compound.
Parameter | Conditions/Results |
---|---|
Carbene precursor | Acylsilanes |
Diene | Electron-withdrawing dienes |
Solvent | Dry toluene |
Irradiation wavelength | 419 nm |
Reaction time | 24–72 hours |
Yield | Up to 70% |
Source: Journal of Organic Chemistry, 2022
Summary Table of Preparation Methods
Method | Key Steps | Yield (%) | Deuteration Rate (%) | Advantages | Limitations |
---|---|---|---|---|---|
Hydrogen-Deuterium Exchange on Bromocyclopentane | Repeated exchange with D2 gas, D2O, catalyst | ~70 | >99.8 | High purity, scalable, cost-effective | Requires multiple exchange cycles |
Photochemical [4+1] Cycloaddition | UV irradiation of acylsilane + diene | Up to 70 | Variable (if deuterated precursors used) | Metal-free, mild conditions | Complex setup, limited to functionalized cyclopentenes |
Research Findings and Practical Considerations
- The hydrogen-deuterium exchange method for bromocyclopentane is currently the most practical and industrially viable approach for preparing this compound precursors.
- The photochemical approach offers innovative pathways for functionalized cyclopentenes but is less established for simple this compound synthesis.
- Purity and deuteration rates above 99% are achievable with careful control of reaction conditions and repeated exchange cycles.
- The choice of method depends on the scale, desired purity, and available equipment.
Properties
IUPAC Name |
1,2,3,3,4,4,5,5-octadeuteriocyclopentene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-2-4-5-3-1/h1-2H,3-5H2/i1D,2D,3D2,4D2,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIQUOYDBNQMRZ-DJVTXMRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
76.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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